2-(4-acetamido-1H-indol-1-yl)acetic acid 2-(4-acetamido-1H-indol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1573548-32-9
VCID: VC2579033
InChI: InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17)
SMILES: CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

2-(4-acetamido-1H-indol-1-yl)acetic acid

CAS No.: 1573548-32-9

Cat. No.: VC2579033

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-acetamido-1H-indol-1-yl)acetic acid - 1573548-32-9

Specification

CAS No. 1573548-32-9
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 2-(4-acetamidoindol-1-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17)
Standard InChI Key VPHYPSQYMVEFCA-UHFFFAOYSA-N
SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
Canonical SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O

Introduction

Structural Characteristics and Chemical Identity

2-(4-acetamido-1H-indol-1-yl)acetic acid is an organic compound characterized by an indole core structure with an acetamido group at the 4-position and an acetic acid moiety attached to the nitrogen at position 1. The compound has a molecular formula of C12H12N2O3, corresponding to a molecular weight of approximately 232.24 g/mol . The structural composition involves:

  • An indole heterocyclic system (bicyclic structure)

  • An acetamido (N-acetyl) substituent at position 4 of the indole ring

  • An acetic acid group (carboxylic acid) attached to the nitrogen at position 1

The compound can be represented by the following chemical identifiers:

Identifier TypeValue
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
InChIInChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17)
InChIKeyVPHYPSQYMVEFCA-UHFFFAOYSA-N
Chemical Name2-(4-acetamidoindol-1-yl)acetic acid

Physical and Chemical Properties

The physical and chemical properties of 2-(4-acetamido-1H-indol-1-yl)acetic acid can be inferred from its structure and compared with similar indole derivatives. While specific experimental data is limited, several properties can be established:

Functional Group Properties

The compound contains three key functional groups that define its chemical behavior:

  • The indole ring system, which is an aromatic heterocycle with nucleophilic character at C-3

  • The acetamido group (-NHCOCH3), which can participate in hydrogen bonding as both donor and acceptor

  • The carboxylic acid group (-COOH), which exhibits acidic properties and can form salts and esters

These functional groups contribute to the compound's solubility profile, reactivity patterns, and potential biological interactions .

Predicted Physicochemical Parameters

Based on the available data and structural information, the compound would be expected to exhibit:

  • Moderate solubility in polar organic solvents

  • Limited solubility in water at neutral pH, with improved solubility in basic conditions due to ionization of the carboxylic acid group

  • Potential for hydrogen bonding through both the acetamido and carboxylic acid moieties

  • UV absorbance typical of substituted indoles

Analytical Profile and Characterization

The analytical profile of 2-(4-acetamido-1H-indol-1-yl)acetic acid provides valuable information for its identification and characterization in research settings.

Mass Spectrometry Data

The compound's mass spectrometric behavior has been characterized through predicted collision cross-section (CCS) data for various adducts, as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+233.09208150.0
[M+Na]+255.07402160.8
[M+NH4]+250.11862156.5
[M+K]+271.04796158.0
[M-H]-231.07752150.2
[M+Na-2H]-253.05947154.3
[M]+232.08425151.2
[M]-232.08535151.2

These predicted CCS values are instrumental in ion mobility spectrometry applications and can assist in the compound's identification and quantification in complex mixtures .

Comparative Analysis with Related Indole Derivatives

A comparative analysis with structurally related indole derivatives provides insight into how subtle structural modifications affect properties and potential applications.

Comparison with (2R)-2-(4-methoxy-1H-indol-1-yl)acetamidoacetic acid

The compound (2R)-2-(4-methoxy-1H-indol-1-yl)acetamidoacetic acid (C19H18N2O4, MW: 338.36) shares the indole core structure but differs in several key aspects:

  • It contains a methoxy group at position 4 instead of an acetamido group

  • The acetic acid moiety is incorporated into a more complex amide linkage

  • It includes a phenyl substituent and has a chiral center with R configuration

These structural differences result in distinct physicochemical properties:

  • Higher molecular weight (338.36 vs. 232.24)

  • Different logP value (1.7509) indicating altered lipophilicity

  • Different hydrogen bonding capabilities (6 acceptors, 2 donors)

  • Greater polar surface area (61.94)

Comparison with 2-(4-methyl-1H-indol-1-yl)acetamide

The compound 2-(4-methyl-1H-indol-1-yl)acetamide represents another structural variation:

  • Contains a methyl group at position 4 instead of an acetamido group

  • Features an amide terminus rather than a carboxylic acid group

These modifications would be expected to:

  • Decrease water solubility compared to the carboxylic acid analog

  • Alter hydrogen bonding patterns

  • Modify biological receptor interactions based on steric and electronic differences

Comparison with 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

This compound (C15H15BrN4O, MW: 347.21) exhibits more substantial structural differences:

  • Features a bromo substituent at position 6 rather than an acetamido group at position 4

  • Contains an extended amide linkage to an imidazole-containing moiety

  • Incorporates additional nitrogen atoms that can serve as hydrogen bond acceptors or basic sites

These differences would significantly alter:

  • Electron distribution across the indole system

  • Potential for biological target interactions

  • Physicochemical properties including solubility and partition coefficient

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